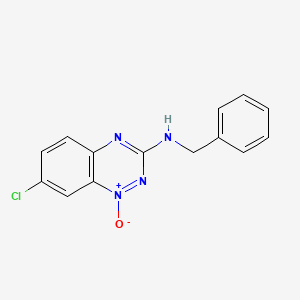![molecular formula C23H28Br2N4O3 B12587540 Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]- CAS No. 649740-16-9](/img/structure/B12587540.png)
Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of bromophenyl and morpholinylmethyl groups attached to a urea backbone, giving it unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 3-bromophenylamine with morpholine in the presence of a urea derivative. The reaction is usually carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as filtration, extraction, and purification to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
Urea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl morpholinyl urea derivatives, while reduction can produce amine-substituted urea compounds .
科学的研究の応用
Urea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of Urea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- involves its interaction with specific molecular targets and pathways. The bromophenyl groups can interact with biological molecules through halogen bonding, while the morpholinylmethyl groups can enhance solubility and bioavailability. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .
類似化合物との比較
Similar Compounds
N,N’-Bis(4-bromophenyl)urea: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Urea, N,N’-bis(2-bromophenyl)-: Another similar compound with bromine atoms in different positions, affecting its chemical properties.
Uniqueness
Urea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- is unique due to the presence of both bromophenyl and morpholinylmethyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
649740-16-9 |
|---|---|
分子式 |
C23H28Br2N4O3 |
分子量 |
568.3 g/mol |
IUPAC名 |
1,3-bis[(3-bromophenyl)-morpholin-4-ylmethyl]urea |
InChI |
InChI=1S/C23H28Br2N4O3/c24-19-5-1-3-17(15-19)21(28-7-11-31-12-8-28)26-23(30)27-22(29-9-13-32-14-10-29)18-4-2-6-20(25)16-18/h1-6,15-16,21-22H,7-14H2,(H2,26,27,30) |
InChIキー |
QKJSTFBSZVXPGH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(C2=CC(=CC=C2)Br)NC(=O)NC(C3=CC(=CC=C3)Br)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


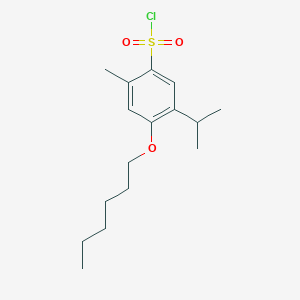
![2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12587472.png)
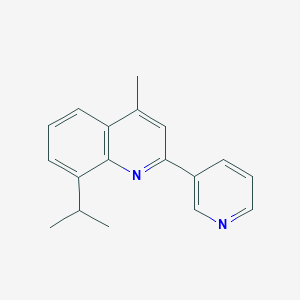
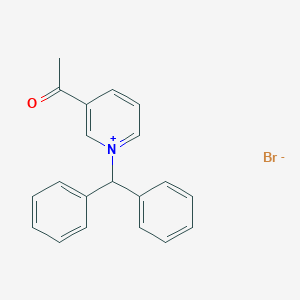
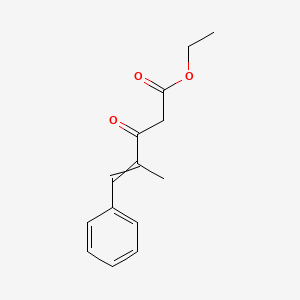
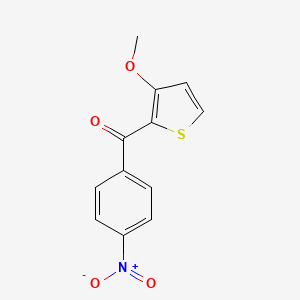
![Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]-](/img/structure/B12587503.png)
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B12587510.png)
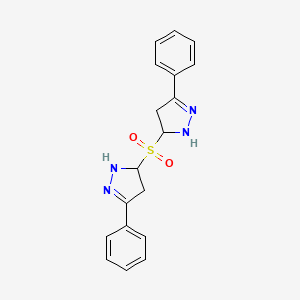
![5-[3-(Perylene-3-ylmethoxy)-1-propynyl]-2'-deoxyuridine](/img/structure/B12587518.png)
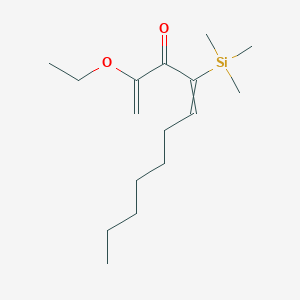
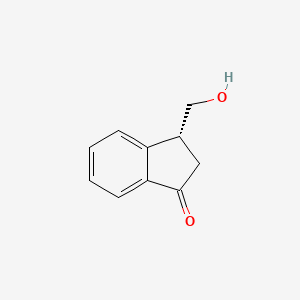
![3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B12587542.png)
